molecular formula C9H14ClNO2 B562207 Synephrine-13C2,15N Hydrochloride Salt CAS No. 1329499-30-0

Synephrine-13C2,15N Hydrochloride Salt

Cat. No.: B562207
CAS No.: 1329499-30-0
M. Wt: 206.644
InChI Key: COTCEGYSNTWJQV-GMPMXYEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synephrine-13C2,15N Hydrochloride Salt is a stable isotope-labeled compound used extensively in scientific research. This compound is a derivative of synephrine, a naturally occurring alkaloid found in certain plants, such as bitter orange. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various analytical and research applications, allowing for precise tracking and analysis in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Synephrine-13C2,15N Hydrochloride Salt involves the incorporation of carbon-13 and nitrogen-15 isotopes into the synephrine molecule. The specific synthetic route can vary depending on the desired labeling pattern and the starting materials used. Generally, the synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Synephrine-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Synephrine-13C2,15N Hydrochloride Salt has a wide range of applications in scientific research:

Mechanism of Action

Synephrine-13C2,15N Hydrochloride Salt exerts its effects by interacting with adrenergic receptors, particularly the alpha-1 adrenergic receptors. This interaction leads to the activation of signaling pathways that result in various physiological responses, such as vasoconstriction and increased metabolic rate. The labeled isotopes allow researchers to track the compound’s distribution and metabolism in biological systems, providing valuable insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Synephrine-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data.

Properties

IUPAC Name

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H/i6+1,9+1,10+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTCEGYSNTWJQV-GMPMXYEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15NH][13CH2][13CH](C1=CC=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.